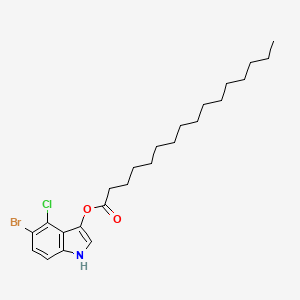

5-Bromo-4-chloro-3-indoxyl palmitate

Description

BenchChem offers high-quality 5-Bromo-4-chloro-3-indoxyl palmitate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-4-chloro-3-indoxyl palmitate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-bromo-4-chloro-1H-indol-3-yl) hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35BrClNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(28)29-21-18-27-20-17-16-19(25)24(26)23(20)21/h16-18,27H,2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FREDWHLFBOAXBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1=CNC2=C1C(=C(C=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370038 | |

| Record name | (5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

341972-98-3 | |

| Record name | 5-Bromo-4-chloro-1H-indol-3-yl hexadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=341972-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Principles of Protein-Fragment Complementation Assays (PCAs): An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction to Protein-Fragment Complementation Assays (PCAs)

Protein-Fragment Complementation Assays (PCAs), sometimes colloquially referred to as "X-pal" or split-protein assays, are a powerful and versatile class of techniques used to study protein-protein interactions (PPIs) and other biomolecular events in living cells and in vitro.[1][2][3] The fundamental principle of PCAs is the dissection of a reporter protein into two or more non-functional fragments.[1][4] These fragments are then fused to two proteins of interest. If the proteins of interest interact, they bring the reporter fragments into close proximity, facilitating their reassembly into a functional reporter protein, which then generates a detectable signal.[1][4] This technology has become indispensable for validating PPIs, screening for novel interaction partners, and identifying modulators of these interactions in a physiologically relevant context.[1][5]

The versatility of PCAs stems from the variety of reporter proteins that can be utilized, each with its own set of advantages and disadvantages. The most common reporters include luciferases, fluorescent proteins, and enzymes like β-galactosidase.[3][6] The choice of reporter depends on the specific application, such as the desired sensitivity, the need for real-time kinetics, or the suitability for high-throughput screening (HTS).[7][8]

Core Principle of Protein-Fragment Complementation Assays

The underlying mechanism of all PCAs is the proximity-induced reconstitution of a reporter protein. This process can be broken down into the following key steps:

-

Reporter Protein Fragmentation: A reporter protein is rationally divided into two (or more) fragments that are individually inactive.

-

Fusion Protein Construction: The genes encoding the proteins of interest (Protein A and Protein B) are genetically fused to the genes of the reporter fragments. This results in the expression of chimeric proteins (Protein A-Fragment 1 and Protein B-Fragment 2).

-

Co-expression: The fusion proteins are co-expressed in a suitable system, typically cultured cells.

-

Interaction and Complementation: If Protein A and Protein B interact, they bring the attached reporter fragments into close proximity. This proximity allows the fragments to refold and reconstitute the active reporter protein.

-

Signal Detection: The reconstituted reporter protein generates a measurable signal (e.g., light, fluorescence, or enzymatic activity), which is indicative of the protein-protein interaction.

Major Types of Protein-Fragment Complementation Assays

Luciferase-Based Complementation Assays (Split-Luciferase, NanoBiT®)

Luciferase-based PCAs utilize the reassembly of a luciferase enzyme to generate a luminescent signal. These assays are known for their high sensitivity, broad dynamic range, and low background, making them well-suited for HTS.[9]

-

Split-Luciferase: In this assay, a luciferase enzyme (e.g., Firefly or Renilla luciferase) is split into N-terminal (NLuc) and C-terminal (CLuc) fragments.[10] Interaction of the target proteins fused to these fragments leads to the reconstitution of luciferase activity, which is measured by adding a substrate and detecting the emitted light.[10]

-

NanoBiT® (NanoLuc® Binary Technology): This system is based on the small (19 kDa) and bright NanoLuc® luciferase.[1][11] It is divided into a large, structurally stable fragment (LgBiT; 17.6 kDa) and a small peptide (SmBiT; 11 amino acids).[12][13] The LgBiT and SmBiT fragments have been engineered to have a very low affinity for each other (KD = 190 µM), which minimizes spontaneous reassembly and results in a very low background signal.[11][12] The interaction is also reversible, allowing for the study of dynamic protein interactions in real-time.[12][14]

Bimolecular Fluorescence Complementation (BiFC) Assays

BiFC assays are based on the reconstitution of a fluorescent protein from two non-fluorescent fragments.[15] This approach allows for the direct visualization of protein interactions in living cells, providing spatial and temporal information.[16] Commonly used fluorescent proteins include variants of Green Fluorescent Protein (GFP), such as Yellow Fluorescent Protein (YFP) and Venus.[17] A key advantage of BiFC is the ability to visualize the subcellular localization of the interacting protein complex.[16] However, the association of the fluorescent protein fragments is often irreversible, which can trap transient interactions and may not be suitable for studying dynamic processes.[18]

β-Galactosidase-Based Complementation Assays

These assays employ the bacterial β-galactosidase enzyme, which can be split into a large fragment (enzyme acceptor, EA) and a small fragment (enzyme donor, ED).[19][20] When brought together by interacting proteins, these fragments reassemble to form an active enzyme that can hydrolyze a substrate to produce a colorimetric or chemiluminescent signal.[8][19] This system is robust and has been widely used in HTS applications.[8][9]

Quantitative Data Comparison of Common PCA Systems

| Assay Type | Reporter Protein | Signal Type | Reversibility | Key Advantages | Key Disadvantages | Typical Signal-to-Background |

| NanoBiT® | NanoLuc Luciferase | Luminescence | Reversible | High sensitivity, low background, real-time kinetics, small tag size | Requires substrate addition | High (e.g., 20-fold for CB1R homodimers, 130-fold for 5-HT2AR homodimers)[21] |

| Split-Luciferase | Firefly/Renilla Luciferase | Luminescence | Generally irreversible | High sensitivity, good for endpoint assays | Irreversibility can lead to artifacts, requires substrate | Variable, generally lower than NanoBiT® |

| BiFC | Fluorescent Proteins (e.g., Venus, YFP) | Fluorescence | Irreversible | Direct visualization of interaction location, no substrate needed | Irreversible, slow signal maturation, potential for artifacts | Moderate (lower than NanoBiT® for the same targets)[21] |

| β-Galactosidase | β-Galactosidase | Colorimetric/Luminescent | Irreversible | Robust, well-established, suitable for HTS | Irreversible, lower sensitivity than luciferase assays | Moderate |

Experimental Protocols

General Workflow for a PCA Experiment

Detailed Protocol for NanoBiT® Protein-Protein Interaction Assay

This protocol is a generalized procedure and may require optimization for specific cell types and proteins of interest.

-

Vector Construction:

-

Clone the coding sequences of the two proteins of interest into NanoBiT® vectors. One protein will be fused to the LgBiT fragment, and the other to the SmBiT fragment. It is advisable to test both N- and C-terminal fusions for each protein to ensure proper folding and function.

-

-

Cell Culture and Transfection:

-

Plate mammalian cells (e.g., HEK293T) in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency at the time of the assay.

-

Co-transfect the cells with the LgBiT and SmBiT fusion constructs using a suitable transfection reagent. Include appropriate controls, such as cells expressing each fusion protein alone and a positive control with known interacting proteins.

-

-

Protein Expression:

-

Incubate the transfected cells for 24-48 hours to allow for sufficient expression of the fusion proteins.

-

-

Assay Procedure:

-

Prepare the Nano-Glo® Live Cell Reagent according to the manufacturer's instructions. This reagent contains the furimazine substrate.

-

Add the prepared reagent to each well of the 96-well plate.

-

Incubate the plate at room temperature for 10 minutes to allow for cell lysis and substrate diffusion.

-

-

Data Acquisition:

-

Measure the luminescence signal using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (from cells expressing only one fusion partner) from the signal of the co-transfected cells.

-

Compare the signal from the interacting proteins to that of negative and positive controls.

-

Detailed Protocol for Bimolecular Fluorescence Complementation (BiFC) Assay

This protocol is a generalized procedure and should be optimized for specific experimental conditions.[16][22]

-

Vector Construction:

-

Subclone the cDNAs of the proteins of interest into BiFC vectors, creating fusions with the N-terminal (e.g., VN173) and C-terminal (e.g., VC155) fragments of a fluorescent protein like Venus.[23]

-

-

Cell Culture and Transfection:

-

Seed cells (e.g., HeLa or COS-7) on glass coverslips in a 12-well or 24-well plate.

-

Co-transfect the cells with the N-terminal and C-terminal fusion constructs.[22]

-

-

Incubation and Signal Development:

-

Incubate the cells for 12-48 hours to allow for protein expression and fluorophore maturation.[22] The optimal time should be determined empirically.

-

-

Cell Fixation and Staining (Optional):

-

Wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

-

Wash again with PBS.

-

(Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS and perform immunofluorescence staining for one of the proteins of interest to confirm its expression and localization.

-

Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

-

Imaging and Analysis:

-

Visualize the BiFC signal using a fluorescence microscope with the appropriate filter sets.

-

Quantify the fluorescence intensity and the number of fluorescent cells to assess the extent of the protein-protein interaction.

-

Application in Signaling Pathway Analysis: GPCR-β-arrestin Interaction

PCAs are widely used to study dynamic signaling events, such as the interaction between G protein-coupled receptors (GPCRs) and β-arrestin upon receptor activation.

Upon agonist binding, a GPCR undergoes a conformational change, leading to its phosphorylation by G protein-coupled receptor kinases (GRKs). This phosphorylation creates a binding site for β-arrestin, which binds to the receptor, leading to desensitization and internalization. This interaction is a key regulatory step in GPCR signaling and can be readily monitored using a PCA.

For example, a GPCR can be fused to the LgBiT fragment of NanoLuc®, and β-arrestin can be fused to the SmBiT fragment. In the basal state, the GPCR and β-arrestin are not associated, and there is a low luminescent signal. Upon addition of a specific agonist for the GPCR, β-arrestin is recruited to the receptor, bringing LgBiT and SmBiT into close proximity and generating a strong luminescent signal. This allows for the real-time monitoring of GPCR activation and β-arrestin recruitment.[24][25]

Conclusion

Protein-Fragment Complementation Assays are a cornerstone of modern protein science, providing a versatile and sensitive platform for the investigation of protein-protein interactions in a cellular context. The continuous development of new reporter systems, such as the highly sensitive and reversible NanoBiT® technology, further expands the applicability of these assays to a wide range of biological questions, from fundamental research into cellular signaling pathways to high-throughput screening for novel therapeutics. A thorough understanding of the principles, advantages, and limitations of each PCA variant is crucial for the successful design and interpretation of experiments in this field.

References

- 1. Protein-fragment complementation assays for large-scale analysis of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of Protein Fragment Complementation Assays for Analyzing Biomolecular Interactions and Biochemical Networks in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protein-fragment complementation assay - Wikipedia [en.wikipedia.org]

- 4. creative-biolabs.com [creative-biolabs.com]

- 5. Protein-Fragment Complementation Assays: Advancing Protein-Protein Interaction Analysis in Living Cells - Creative Proteomics [iaanalysis.com]

- 6. Detecting Protein-Protein Interaction Based on Protein Fragment Complementation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stork: Assessing GPCR activation using protein complementation: a novel technique for HTS [storkapp.me]

- 8. researchgate.net [researchgate.net]

- 9. Enzyme Fragment Complementation Assay Technology [discoverx.com]

- 10. Protein-protein interaction analysis by split luciferase complementation assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Accurate and sensitive interactome profiling using a quantitative protein-fragment complementation assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NanoBiT® Protein:Protein Interaction System Protocol [promega.sg]

- 13. promega.com [promega.com]

- 14. NanoBiT® PPI Starter Systems [promega.com]

- 15. news-medical.net [news-medical.net]

- 16. Bimolecular Fluorescence Complementation (BiFC) Assay for Direct Visualization of Protein-Protein Interaction in vivo [bio-protocol.org]

- 17. Bimolecular Fluorescence Complementation (BiFC) Assay for Direct Visualization of Protein-Protein Interaction in vivo [en.bio-protocol.org]

- 18. mdpi.com [mdpi.com]

- 19. Beta galactosidase enzyme fragment complementation as a high-throughput screening protease technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Bimolecular Fluorescence Complementation (BiFC) Assay for Direct Visualization of Protein-Protein Interaction in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Bimolecular Fluorescence Complementation (BiFC) and Multiplexed Imaging of Protein-Protein Interactions in Human Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Fluorescent protein complementation assays: new tools to study G protein-coupled receptor oligomerization and GPCR-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 5-Bromo-4-chloro-3-indoxyl Palmitate (X-Pal)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Bromo-4-chloro-3-indoxyl palmitate, commonly referred to as X-Pal, is a synthetic chromogenic substrate meticulously designed for the detection of carboxylesterase and lipase activity. Its utility in biochemical and microbiological assays stems from a distinct color change reaction initiated by enzymatic cleavage. This guide provides a comprehensive overview of the molecular mechanism of X-Pal, its physicochemical properties, detailed protocols for its application in both qualitative and quantitative assays, and a discussion of its utility in research and development.

Physicochemical Properties of 5-Bromo-4-chloro-3-indoxyl Palmitate

A foundational understanding of X-Pal's properties is essential for its effective application. Key quantitative data are summarized in the table below.

| Property | Value |

| Full Chemical Name | 5-Bromo-4-chloro-1H-indol-3-yl hexadecanoate |

| Common Abbreviation | X-Pal |

| CAS Number | 341972-98-3 |

| Molecular Formula | C₂₄H₃₅BrClNO₂ |

| Molecular Weight | 484.9 g/mol |

| Appearance | Off-white to light brownish powder |

| Solubility | Sparingly soluble in methanol and ethanol; moderately soluble in Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) |

| Storage Conditions | Store at -20°C, protected from light and moisture |

Core Mechanism of Action

The functionality of X-Pal as a chromogenic indicator is a two-step process involving enzymatic hydrolysis followed by oxidative dimerization. In its intact, esterified form, X-Pal is a colorless, soluble compound. The development of a vibrant blue color is contingent upon the presence of an active esterase or lipase.

Step 1: Enzymatic Hydrolysis

The process is initiated when a carboxylesterase or lipase recognizes and binds to the ester linkage in the X-Pal molecule. The enzyme catalyzes the hydrolytic cleavage of this bond, breaking the molecule into two products: the long-chain fatty acid, palmitic acid, and the unstable intermediate, 5-bromo-4-chloro-indoxyl.[1][2] This reaction is the rate-limiting step and is directly proportional to the concentration and activity of the enzyme.

Step 2: Oxidative Dimerization

The liberated 5-bromo-4-chloro-indoxyl is a highly reactive molecule. In the presence of molecular oxygen (aerobic conditions), it undergoes spontaneous oxidation and dimerization.[3] Two molecules of the indoxyl intermediate covalently bond to form 5,5'-dibromo-4,4'-dichloro-indigo. This final product is a water-insoluble, intensely blue precipitate.[4][5] The formation of this precipitate provides a stable, localized, and visually identifiable signal indicating the site of enzymatic activity.

The overall signaling pathway is depicted in the diagram below.

Enzyme Kinetics

While 5-Bromo-4-chloro-3-indoxyl palmitate is widely cited as a substrate for carboxylesterases and lipases, specific Michaelis-Menten kinetic constants (Kₘ and Vₘₐₓ) are not extensively documented in publicly available literature. For comparative purposes, kinetic data for other chromogenic and fluorogenic lipase substrates are presented to provide a general framework for understanding enzyme-substrate interactions. For instance, a study on a specific bacterial lipase using p-nitrophenol palmitate as a substrate determined a Kₘ of 4.76 µmol and a Vₘₐₓ of 400 µmol/mL/min.[2] Another study on a lipase from Ricinus communis reported Kₘ and Vₘₐₓ values with various triglyceride substrates.[6] Researchers should determine the kinetic parameters empirically for their specific enzyme and assay conditions.

Experimental Protocols

The following protocols provide detailed methodologies for the use of X-Pal in both qualitative and quantitative assays.

Qualitative Screening of Lipolytic Activity on Agar Plates

This method is suitable for screening microbial colonies for the production of extracellular lipases or esterases.

Materials:

-

Nutrient agar or other suitable growth medium

-

5-Bromo-4-chloro-3-indoxyl palmitate (X-Pal)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Sterile Petri dishes

-

Microbial cultures for screening

Procedure:

-

Prepare X-Pal Stock Solution: Prepare a 20 mg/mL stock solution of X-Pal in DMF or DMSO. Store this solution at -20°C, protected from light.

-

Prepare Agar Medium: Prepare the desired nutrient agar medium according to the manufacturer's instructions and sterilize by autoclaving.

-

Cool and Supplement: Cool the molten agar to approximately 50-55°C in a water bath. Aseptically add the X-Pal stock solution to the agar to a final concentration of 40-100 µg/mL. Mix thoroughly but gently to avoid bubble formation.

-

Pour Plates: Pour the X-Pal-supplemented agar into sterile Petri dishes and allow them to solidify completely.

-

Inoculate: Inoculate the plates with the microbial cultures to be screened using a sterile loop, toothpick, or by replica plating.

-

Incubate: Incubate the plates under conditions optimal for the growth of the microorganisms.

-

Observe Results: Observe the plates for the development of a blue color in or around the microbial colonies. The appearance of an insoluble blue precipitate indicates the secretion of an active lipase or carboxylesterase that has hydrolyzed the X-Pal.

Quantitative Analysis of Enzyme Activity (96-Well Plate Format)

This protocol, adapted from a method for a similar substrate, allows for the quantitative determination of lipase or carboxylesterase activity in solution, such as in purified enzyme preparations or cell lysates.

Materials:

-

5-Bromo-4-chloro-3-indoxyl palmitate (X-Pal)

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.0, containing a detergent like 0.1% Triton X-100 to aid substrate solubility)

-

Enzyme solution or sample containing the enzyme

-

Clear, flat-bottom 96-well microplate

-

Microplate reader capable of measuring absorbance at ~620-650 nm

Procedure:

-

Prepare Substrate Stock Solution (10 mM): Dissolve 4.85 mg of X-Pal in 1 mL of DMSO or DMF. Vortex to ensure complete dissolution. Store at -20°C, protected from light.

-

Prepare Reaction Mixture: In each well of the 96-well microplate, add 180 µL of the Assay Buffer.

-

Add Substrate: Add 10 µL of the 10 mM Substrate Stock Solution to each well for a final substrate concentration of 0.5 mM. Mix gently by pipetting up and down.

-

Prepare Blank/Control: For negative control wells (blank), add 10 µL of the buffer used to dilute the enzyme (without the enzyme).

-

Initiate Reaction: To initiate the enzymatic reaction, add 10 µL of the enzyme solution to the sample wells.

-

Incubation and Measurement: Immediately place the plate in a microplate reader pre-set to the desired reaction temperature (e.g., 37°C). Measure the absorbance at ~630 nm at regular intervals (e.g., every 60 seconds) for a set period (e.g., 15-30 minutes).

-

Data Analysis: Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot. The enzyme activity is directly proportional to this rate.

Applications in Research and Drug Development

-

High-Throughput Screening (HTS): The colorimetric nature of the X-Pal assay makes it highly amenable to HTS campaigns for the discovery of novel lipase or carboxylesterase inhibitors.

-

Enzyme Characterization: It serves as a reliable substrate for characterizing the activity of newly discovered or engineered esterases and lipases.

-

Microbiology: X-Pal is used for the identification and differentiation of microorganisms based on their lipolytic activity.[7]

-

Diagnostics: Indoxyl-based substrates are utilized in certain diagnostic assays, such as for cystic fibrosis, by detecting specific enzymatic activities.[7]

Conclusion

5-Bromo-4-chloro-3-indoxyl palmitate is a robust and versatile tool for the detection and quantification of carboxylesterase and lipase activity. Its straightforward mechanism, resulting in the formation of a distinct and insoluble blue precipitate, allows for its application in a variety of experimental contexts, from qualitative screening on agar plates to quantitative high-throughput assays. This guide provides the foundational knowledge and practical protocols necessary for the successful implementation of X-Pal in a research and development setting.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. canvaxbiotech.com [canvaxbiotech.com]

- 4. 5-Bromo-4-chloro-3-indoxyl palmitate [gbiosciences.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Characterization of a novel sn1,3 lipase from Ricinus communis L. suitable for production of oleic acid-palmitic acid-glycerol oleate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. usbio.net [usbio.net]

A Technical Guide to Lipase Activity Assessment Using 5-Bromo-4-chloro-3-indoxyl Palmitate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of 5-Bromo-4-chloro-3-indoxyl palmitate (often referred to as X-Pal or analogous compounds like Magenta-Pal) as a chromogenic substrate for the detection and quantification of lipase activity. This document outlines the core principles of the assay, detailed experimental protocols for both quantitative and qualitative applications, and representative data on factors influencing enzyme activity.

Principle of the Assay

The determination of lipase activity using 5-Bromo-4-chloro-3-indoxyl palmitate is a robust enzymatic assay based on the hydrolytic cleavage of the substrate by lipases or esterases. The reaction proceeds in two main steps:

-

Enzymatic Hydrolysis: A lipase enzyme recognizes and cleaves the ester bond linking the palmitic acid chain to the indoxyl group. This enzymatic action releases palmitic acid and the highly reactive 5-bromo-4-chloro-indoxyl intermediate.

-

Oxidative Dimerization: In the presence of oxygen, the liberated 5-bromo-4-chloro-indoxyl molecules spontaneously undergo oxidative dimerization. This reaction forms 5,5'-dibromo-4,4'-dichloro-indigo, a water-insoluble precipitate with a distinct blue or magenta color.[1][2]

The intensity of the resulting color is directly proportional to the amount of indoxyl released, which in turn corresponds to the level of lipase activity in the sample. This allows for both qualitative visualization and quantitative spectrophotometric measurement of the enzymatic reaction.[2]

Data Presentation: Factors Influencing Lipase Activity

The efficiency of the lipase-catalyzed hydrolysis of X-Pal is influenced by several physicochemical parameters. The following tables summarize quantitative data on how enzyme concentration, pH, temperature, and substrate concentration affect lipase activity. While the specific values may vary between different lipases, the general trends are broadly applicable.

(Note: The data presented in Tables 2-4 are adapted from studies using p-nitrophenyl palmitate (p-NPP), a different chromogenic substrate, but illustrate the typical enzymatic behavior of lipases under varying conditions.)

Table 1: Effect of Lipase Concentration on Reaction Rate This table presents example data from a quantitative lipase assay, demonstrating the relationship between enzyme concentration and the rate of product formation.

| Lipase Concentration (µg/mL) | Rate of Absorbance Change (ΔAbs/min) |

| 0 (Blank) | 0.002 |

| 5 | 0.015 |

| 10 | 0.031 |

| 20 | 0.060 |

| 40 | 0.118 |

| 80 | 0.235 |

| (Data is illustrative, based on the template from BenchChem application notes)[2] |

Table 2: Influence of pH on Relative Lipase Activity Lipase activity is highly dependent on pH, with most lipases exhibiting optimal activity in the neutral to alkaline range.

| pH | Relative Activity (%) |

| 5.0 | ~35 |

| 6.0 | ~60 |

| 7.0 | ~85 |

| 8.0 | 100 |

| 9.0 | ~90 |

| 10.0 | ~70 |

| (Trend data adapted from studies on various lipases showing a typical pH optimum around 8.0)[3][4][5] |

Table 3: Influence of Temperature on Relative Lipase Activity The rate of enzymatic reaction increases with temperature up to an optimum, after which the enzyme begins to denature, leading to a loss of activity.

| Temperature (°C) | Relative Activity (%) |

| 20 | ~45 |

| 30 | ~80 |

| 37 | 100 |

| 45 | ~95 |

| 55 | ~65 |

| 65 | ~30 |

| (Trend data adapted from studies on various lipases, with many exhibiting optima between 37°C and 50°C)[5][6] |

Table 4: Effect of Substrate Concentration on Reaction Rate Following Michaelis-Menten kinetics, the reaction rate increases with substrate concentration until the enzyme becomes saturated.

| Substrate Concentration (mM) | Initial Reaction Rate (V₀) (µmol/min/mg) |

| 0.1 | 1.45 |

| 0.25 | 2.80 |

| 0.5 | 3.50 |

| 1.0 | 3.85 |

| 2.0 | 3.95 |

| 4.0 | 4.00 |

| (Trend data adapted from studies using p-NPP, illustrating substrate saturation)[7] |

Experimental Protocols

Quantitative Lipase Assay in 96-Well Plate Format

This protocol provides a method for the quantitative determination of lipase activity in liquid samples, such as purified enzyme preparations or biological fluids.

Materials:

-

5-Bromo-4-chloro-3-indoxyl palmitate (X-Pal)

-

Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

-

Tris-HCl buffer (e.g., 50 mM, pH 7.0-8.5)

-

Triton X-100 or other suitable detergent

-

Lipase standard (e.g., porcine pancreatic lipase)

-

96-well clear, flat-bottom microplates

-

Microplate reader capable of measuring absorbance between 540-600 nm

Procedure:

-

Preparation of Reagents:

-

Substrate Stock Solution (10 mM): Dissolve 4.85 mg of X-Pal (MW: ~485 g/mol ) in 1 mL of DMSO or DMF. Vortex to ensure complete dissolution. Store protected from light at -20°C.[2]

-

Assay Buffer: Prepare 50 mM Tris-HCl buffer and adjust the pH to the optimum for the lipase being tested (typically pH 8.0). Add Triton X-100 to a final concentration of 0.1% (v/v) to aid in substrate emulsification.[2]

-

Lipase Samples/Standards: Prepare serial dilutions of the lipase standard and test samples in the Assay Buffer.

-

-

Assay Procedure:

-

Add 180 µL of Assay Buffer to each well of the microplate.

-

Add 10 µL of the lipase sample or standard to the appropriate wells. For a negative control (blank), add 10 µL of buffer without the enzyme.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding 10 µL of the 10 mM Substrate Stock Solution to each well (final concentration: 0.5 mM).

-

Immediately place the plate in a microplate reader pre-heated to the same temperature.

-

-

Measurement:

-

Measure the absorbance at a wavelength between 540 nm and 580 nm.

-

For a kinetic assay, take readings every 1-2 minutes for 15-30 minutes. The rate of reaction is the slope of the linear portion of the absorbance vs. time curve.

-

For an endpoint assay, incubate for a fixed time (e.g., 30 minutes), stop the reaction (optional, e.g., by adding a solvent to dissolve the precipitate and halt the enzyme), and measure the final absorbance.

-

-

Data Analysis:

-

Subtract the rate of the blank from the rates of all samples.

-

Calculate the specific activity using the formula: Specific Activity (U/mg) = (ΔAbs/min) / (ε * l * [Protein]) Where:

-

ε = Molar extinction coefficient of the indigo product (must be determined experimentally).

-

l = Path length of the well (in cm).

-

[Protein] = Concentration of protein in the assay (in mg/mL).[2]

-

-

Qualitative Plate Assay for Microbial Screening

This method is ideal for screening microorganisms for lipase or esterase production on a solid medium.

Materials:

-

Nutrient agar medium (e.g., Tryptic Soy Agar)

-

5-Bromo-4-chloro-3-indoxyl palmitate (X-Pal)

-

N,N-dimethylformamide (DMF)

-

Sterile petri dishes

-

Microbial cultures for testing

Procedure:

-

Prepare Chromogenic Agar:

-

Prepare the nutrient agar medium according to the manufacturer's instructions and sterilize it by autoclaving.

-

Cool the molten agar to approximately 50-55°C in a water bath.

-

Prepare a stock solution of X-Pal in DMF (e.g., 20 mg/mL).

-

Aseptically add the X-Pal stock solution to the molten agar to a final concentration of 20-40 µg/mL.[8] Swirl gently to mix thoroughly.

-

Pour the chromogenic agar into sterile petri dishes and allow it to solidify.

-

-

Inoculation and Incubation:

-

Inoculate the plates with the microbial cultures using a sterile loop or toothpick to create streaks or spots.

-

Incubate the plates under conditions appropriate for the growth of the microorganisms (e.g., 24-48 hours at 30-37°C).

-

-

Interpretation of Results:

-

Observe the plates for colony growth and color development.

-

Positive Result: Colonies of microorganisms that produce lipase will be surrounded by a distinct blue or magenta halo, or the colonies themselves will become colored. The color results from the precipitation of the indigo dye formed after substrate hydrolysis.

-

Negative Result: Colonies without lipase activity will grow without any color change in the surrounding medium.

-

Conclusion

5-Bromo-4-chloro-3-indoxyl palmitate is a highly effective chromogenic substrate for the detection and characterization of lipase activity. Its application in both quantitative microplate assays and qualitative screening on solid media provides researchers with a versatile tool for various applications, from high-throughput screening in drug discovery to identifying industrially relevant microbial enzymes. Understanding the core principles and optimizing experimental conditions such as pH and temperature are critical for achieving reliable and reproducible results.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. ijrrjournal.com [ijrrjournal.com]

- 5. A Broad Temperature Active Lipase Purified From a Psychrotrophic Bacterium of Sikkim Himalaya With Potential Application in Detergent Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 5-Bromo-4-chloro-3-indoxyl Palmitate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 5-Bromo-4-chloro-3-indoxyl palmitate, a chromogenic substrate utilized in various enzymatic assays. The synthesis is a multi-step process involving the construction of the core indole structure, followed by functionalization and final esterification. The methodologies presented herein are based on established organic chemistry principles and analogous syntheses of similar halogenated indoxyl derivatives.

Physicochemical Properties of Key Compounds

A summary of the key physicochemical properties of the target compound and its proposed precursors is provided below for easy reference.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Chloro-2-nitroaniline | 89-63-4 | C₆H₅ClN₂O₂ | 172.57 |

| 5-Bromo-4-chloro-2-nitroaniline | Not available | C₆H₄BrClN₂O₂ | 251.47 |

| 5-Bromo-4-chloro-1H-indole | Not available | C₈H₅BrClN | 230.49 |

| 1-Acetyl-5-bromo-4-chloro-1H-indol-3-ol | Not available | C₁₀H₇BrClNO₂ | 288.53 |

| 5-Bromo-4-chloro-1H-indol-3-ol | 117887-41-9 | C₈H₅BrClNO | 246.49 |

| 5-Bromo-4-chloro-3-indoxyl palmitate | 341972-98-3 | C₂₄H₃₅BrClNO₂ | 484.90 [1][2][3][4] |

Proposed Synthetic Pathway

The synthesis of 5-Bromo-4-chloro-3-indoxyl palmitate can be envisioned through a multi-step sequence, commencing with the bromination of a commercially available substituted aniline. The subsequent steps involve the construction of the indole ring system, protection and deprotection of the indole nitrogen, and a final esterification to yield the target molecule.

Caption: Proposed synthetic workflow for 5-Bromo-4-chloro-3-indoxyl palmitate.

Detailed Experimental Protocols

The following sections provide detailed proposed procedures for each synthetic step. These protocols are based on established methodologies for the synthesis of analogous compounds.

Step 1: Synthesis of 5-Bromo-4-chloro-2-nitroaniline

This initial step involves the regioselective bromination of 4-chloro-2-nitroaniline.

Protocol:

-

Dissolve 4-chloro-2-nitroaniline in a suitable solvent such as glacial acetic acid.

-

To this solution, add N-bromosuccinimide (NBS) portion-wise at room temperature while stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, pour the reaction mixture into a large volume of water to precipitate the product.

-

Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield 5-bromo-4-chloro-2-nitroaniline.

Step 2: Synthesis of 5-Bromo-4-chloro-1H-indole

The synthesis of the indole core can be achieved via a reductive cyclization of the nitro group, which is a key step in the Leimgruber-Batcho indole synthesis.[5][6]

Protocol:

-

Suspend the 5-bromo-4-chloro-2-nitroaniline in a mixture of a suitable solvent, such as acetic acid or ethanol.

-

Add a reducing agent, for example, iron powder, portion-wise while heating the mixture.

-

Reflux the reaction mixture and monitor its completion by TLC.

-

After the reaction is complete, cool the mixture and filter it to remove the iron residues.

-

Neutralize the filtrate with a suitable base (e.g., sodium carbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 5-Bromo-4-chloro-1H-indole.

Step 3: Synthesis of 1-Acetyl-5-bromo-4-chloro-1H-indol-3-ol

This step involves the protection of the indole nitrogen with an acetyl group, which also facilitates the subsequent introduction of the hydroxyl group at the C3 position.

Protocol:

-

Dissolve 5-Bromo-4-chloro-1H-indole in acetic anhydride.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid) or a Lewis acid.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the mixture and carefully pour it into ice water to precipitate the product.

-

Filter the precipitate, wash with water, and dry to yield 1-Acetyl-5-bromo-4-chloro-1H-indol-3-ol.

Step 4: Synthesis of 5-Bromo-4-chloro-1H-indol-3-ol

The N-acetyl group is removed to provide the free indoxyl for the final esterification.

Protocol:

-

Dissolve 1-Acetyl-5-bromo-4-chloro-1H-indol-3-ol in a solvent mixture, such as methanol and water.

-

Add a base, for instance, sodium hydroxide or potassium carbonate, and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After cooling, neutralize the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.

-

Filter, wash with water, and dry the solid to obtain 5-Bromo-4-chloro-1H-indol-3-ol.[7]

Step 5: Synthesis of 5-Bromo-4-chloro-3-indoxyl palmitate

The final step is the esterification of the hydroxyl group of the indoxyl with palmitic acid.

Protocol:

-

Suspend 5-Bromo-4-chloro-1H-indol-3-ol in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).

-

Add a base, such as triethylamine or pyridine, to the suspension.

-

Cool the mixture in an ice bath and add a solution of palmitoyl chloride in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

-

Upon completion, wash the reaction mixture sequentially with water, dilute acid, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield 5-Bromo-4-chloro-3-indoxyl palmitate as a solid.

Signaling Pathway and Logical Relationships

The logical progression of the synthesis can be visualized as a series of transformations of functional groups on the core aromatic structure.

Caption: Logical flow of the synthetic transformations.

This guide provides a robust framework for the synthesis of 5-Bromo-4-chloro-3-indoxyl palmitate. Researchers should note that optimization of reaction conditions may be necessary to achieve desired yields and purity. Standard laboratory safety precautions should be followed throughout all experimental procedures.

References

- 1. CN106986809B - Synthesis method of 5-bromo-6-chloro-3-indoxyl - Google Patents [patents.google.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. ecommons.luc.edu [ecommons.luc.edu]

- 5. researchgate.net [researchgate.net]

- 6. brainly.com [brainly.com]

- 7. lscollege.ac.in [lscollege.ac.in]

An In-Depth Technical Guide to the Enzymatic Hydrolysis of Indoxyl Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic hydrolysis of indoxyl esters, a critical reaction in various biochemical assays and a key mechanism in prodrug activation. This document details the core principles, experimental protocols, and quantitative data associated with this process, offering valuable insights for researchers in drug development and diagnostics.

Core Principles of Indoxyl Ester Hydrolysis

The enzymatic hydrolysis of an indoxyl ester is a two-step process. Initially, an esterase enzyme catalyzes the cleavage of the ester bond of the indoxyl ester substrate. This reaction releases an indoxyl molecule. Subsequently, in the presence of oxygen, two indoxyl molecules undergo oxidative dimerization to form an insoluble, colored indigo dye. This distinct color change is the basis for many chromogenic assays.[1][2][3] The specific color of the resulting indigo can be modulated by using halogenated indoxyl esters. For instance, 5-bromo-4-chloro-3-indolyl derivatives typically produce a blue-green precipitate.[2]

This reaction is widely employed for the detection and localization of various hydrolytic enzymes, including esterases, phosphatases, and glycosidases, in fields such as histochemistry, biochemistry, and microbiology.[1][2]

Key Enzymes in Indoxyl Ester Hydrolysis

A variety of esterases can catalyze the hydrolysis of indoxyl esters. The substrate specificity can vary significantly between different enzymes.

-

Carboxylesterases (CES): These are a major class of enzymes responsible for the hydrolysis of a wide range of ester-containing compounds, including many prodrugs.[4] Human carboxylesterase 1 (hCES1), predominantly found in the liver, plays a crucial role in the metabolic activation of several ester prodrugs.[5][6]

-

Lipases: These enzymes, which typically hydrolyze triglycerides, have also been shown to hydrolyze indoxyl esters, such as indoxyl acetate.[7][8]

-

Acetylcholinesterase (AChE): While its primary role is the hydrolysis of acetylcholine, AChE can also act on other ester substrates, including indoxyl acetate.

The efficiency of hydrolysis is dependent on the specific enzyme and the structure of the indoxyl ester substrate.

Quantitative Analysis of Enzymatic Hydrolysis

The rate of indoxyl ester hydrolysis can be quantified using various methods, allowing for the determination of enzyme kinetics and the screening of enzyme inhibitors or activators.

Spectrophotometric Assay

A common method for quantifying enzyme activity is to monitor the formation of the indigo dye spectrophotometrically. The intense color of the indigo precipitate allows for sensitive detection.

Table 1: Spectrophotometric Data for Indigo Dyes

| Indoxyl Derivative | Precipitate Color | Typical Wavelength for Measurement (nm) |

| Indoxyl Acetate | Blue | ~615-620 |

| 5-Bromo-4-chloro-3-indoxyl Acetate | Blue-Green | ~615 |

| 5-Bromo-6-chloro-3-indoxyl Palmitate | Magenta | Not specified |

| 3-Indoxyl Butyrate | Blue | Not specified |

Data compiled from multiple sources.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for monitoring the hydrolysis reaction by separating and quantifying the substrate, the indoxyl intermediate, and the final indigo product over time. This method offers high precision and the ability to resolve complex mixtures.

Experimental Protocols

General Spectrophotometric Assay for Esterase Activity

This protocol provides a general framework for determining esterase activity using an indoxyl ester substrate.

Materials:

-

Indoxyl ester substrate (e.g., Indoxyl Acetate, 5-Bromo-4-chloro-3-indoxyl acetate)

-

Enzyme solution (e.g., purified esterase, cell lysate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Solvent for substrate (e.g., DMSO or acetone)

-

Microplate reader or spectrophotometer

Procedure:

-

Substrate Preparation: Prepare a stock solution of the indoxyl ester substrate in a suitable organic solvent. From this, prepare a working solution in the assay buffer.

-

Reaction Setup: In a microplate well or cuvette, add the assay buffer and the enzyme solution.

-

Initiation of Reaction: Add the substrate working solution to initiate the reaction. The final concentration of the organic solvent should be kept low to avoid enzyme inhibition.

-

Measurement: Immediately begin monitoring the increase in absorbance at the appropriate wavelength for the specific indigo dye being formed (see Table 1). Readings should be taken at regular intervals.

-

Data Analysis: The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot. Enzyme activity can then be calculated using the Beer-Lambert law, given the molar extinction coefficient of the indigo dye.

HPLC Method for Monitoring Hydrolysis

This protocol outlines a general approach for using HPLC to follow the kinetics of indoxyl ester hydrolysis.

Materials:

-

Indoxyl ester substrate

-

Enzyme solution

-

Reaction buffer

-

Quenching solution (e.g., acetonitrile or a strong acid)

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or PDA)

-

Mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid)

Procedure:

-

Reaction: Incubate the indoxyl ester substrate with the enzyme in the reaction buffer at a constant temperature.

-

Sampling and Quenching: At various time points, withdraw an aliquot of the reaction mixture and immediately add it to a quenching solution to stop the enzymatic reaction.

-

Sample Preparation: Centrifuge the quenched samples to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.

-

HPLC Analysis: Inject the sample onto the HPLC system. The separation of the substrate, indoxyl, and indigo is achieved by running a suitable gradient of the mobile phase.

-

Quantification: The concentration of each component is determined by integrating the peak area and comparing it to a standard curve.

Quantitative Data on Enzyme Kinetics

The efficiency of enzymatic hydrolysis of indoxyl esters can be described by the Michaelis-Menten kinetic parameters, Km and kcat. Km represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and is an indicator of the enzyme's affinity for the substrate. kcat, the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time.

Table 2: Kinetic Parameters for Enzymatic Hydrolysis of Indoxyl Esters

| Enzyme | Substrate | Km | kcat (s⁻¹) | Vmax | Source |

| Porcine Lipase | Indoxyl Acetate | 8.72 mmol/L | 0.114 - 0.183 | 59.1 - 95.1 nkat | [3][7] |

| Carbonic Anhydrase (CanB) | Indoxyl Acetate | 4.5 ± 0.6 mM | - | 4.1 ± 0.2 s⁻¹ | [9] |

| Human Carboxylesterase 1 (hCES1) | Indomethacin (R)-ester | - | - | 10x > (S)-form | [10] |

Note: The kinetic parameters can be influenced by experimental conditions such as pH, temperature, and buffer composition. Direct comparison between different studies should be made with caution.

Application in Drug Development: Prodrug Activation

The enzymatic hydrolysis of esters is a fundamental mechanism for the activation of many prodrugs.[4][11] An ester prodrug is a pharmacologically inactive derivative of a parent drug that is converted to the active form in the body by the action of esterases. This approach can be used to improve the pharmacokinetic properties of a drug, such as its solubility, stability, and bioavailability.

A notable example is the use of indomethacin ester prodrugs. Indomethacin is a nonsteroidal anti-inflammatory drug (NSAID) that can cause gastrointestinal side effects. By converting it into an ester prodrug, its direct contact with the gastric mucosa is reduced. This prodrug is then absorbed and subsequently hydrolyzed by esterases, primarily hCES1 in the liver, to release the active indomethacin.[10][12][13]

Visualizations

Signaling Pathways and Workflows

Caption: General pathway of indoxyl ester hydrolysis.

Caption: Experimental workflow for a spectrophotometric assay.

Caption: Prodrug activation pathway of indomethacin indoxyl ester.

References

- 1. Catalytic Hydrolysis Mechanism of Cocaine by Human Carboxylesterase 1: An Orthoester Intermediate Slows Down the Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Indoxyl Acetate as a Substrate for Analysis of Lipase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A rapid spectrophotometric method for the determination of esterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carboxylesterase 1 - Wikipedia [en.wikipedia.org]

- 6. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Catalytic Hydrolysis Mechanism of Cocaine by Human Carboxylesterase 1: An Orthoester Intermediate Slows Down the Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Investigation of the chiral recognition ability of human carboxylesterase 1 using indomethacin esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. bioweb.supagro.inrae.fr [bioweb.supagro.inrae.fr]

5-Bromo-4-chloro-3-indoxyl Palmitate: A Chromogenic Tool for Microbial Identification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The rapid and accurate identification of microbial contaminants is a cornerstone of quality control and safety in the pharmaceutical and drug development industries. Traditional microbial identification methods, often relying on morphological and biochemical tests, can be time-consuming and may lack the specificity required for critical applications. Chromogenic substrates have emerged as powerful tools for microbial identification by targeting specific enzymatic activities, offering a visual and often more rapid alternative. Among these, 5-Bromo-4-chloro-3-indoxyl palmitate (X-Pal) is a valuable substrate for the detection of lipase and esterase activity, enzymes that are key characteristics of several important microbial species. This technical guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of 5-Bromo-4-chloro-3-indoxyl palmitate for microbial identification.

Core Principle: Enzymatic Hydrolysis and Chromogen Release

5-Bromo-4-chloro-3-indoxyl palmitate is a synthetic chromogenic substrate designed to detect the activity of esterases and lipases. The molecule consists of a halogenated indole ring linked to a palmitic acid chain via an ester bond.[1] In its intact form, the substrate is colorless. However, when cleaved by a microbial esterase or lipase, it releases 5-bromo-4-chloro-indoxyl. This indoxyl derivative is unstable and, in the presence of oxygen, undergoes oxidative dimerization to form a water-insoluble, intensely blue-green precipitate.[1] This localized color change allows for the direct visual identification of microbial colonies possessing the target enzymatic activity.

The long-chain palmitate ester in this substrate makes it particularly suitable for the detection of true lipases, which act on water-insoluble substrates.[1]

Chemical and Physical Properties

A summary of the key physicochemical properties of 5-Bromo-4-chloro-3-indoxyl palmitate is provided below.

| Property | Value | Reference |

| Alternate Name | X-Pal | [2] |

| CAS Number | 341972-98-3 | [2] |

| Molecular Formula | C₂₄H₃₅BrClNO₂ | [2] |

| Molecular Weight | 484.90 g/mol | [2] |

| Appearance | Off-white to light brownish powder | [2] |

| Solubility | Soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). | [1] |

| Storage | Store at -15°C to -20°C, protected from light. | [2] |

Mechanism of Action

The detection of microbial esterase or lipase activity using 5-Bromo-4-chloro-3-indoxyl palmitate is a two-step process:

-

Enzymatic Cleavage: A microbial lipase or esterase hydrolyzes the ester bond of the 5-Bromo-4-chloro-3-indoxyl palmitate molecule. This reaction yields palmitic acid and the colorless, unstable intermediate, 5-bromo-4-chloro-indoxyl.

-

Oxidative Dimerization: In the presence of atmospheric oxygen, the 5-bromo-4-chloro-indoxyl molecules spontaneously undergo oxidative dimerization. This reaction forms 5,5'-dibromo-4,4'-dichloro-indigo, a water-insoluble blue-green precipitate that accumulates within and around the microbial colony.

Caption: Mechanism of color formation from 5-Bromo-4-chloro-3-indoxyl palmitate.

Applications in Microbial Identification

The presence of esterase and lipase activity is a key biochemical marker for the identification of several microbial species of clinical and industrial relevance.

Pseudomonas aeruginosa

Pseudomonas aeruginosa is an opportunistic pathogen known for its production of extracellular enzymes, including esterases and lipases. The outer membrane-bound esterase, EstA, is one such enzyme that plays a role in the bacterium's physiology. The detection of this enzymatic activity using chromogenic substrates can be a valuable tool for the presumptive identification of P. aeruginosa.

Burkholderia cepacia complex (Bcc)

The Burkholderia cepacia complex is a group of opportunistic pathogens that are a significant concern for individuals with cystic fibrosis and in pharmaceutical manufacturing due to their resistance to many preservatives. Many members of the Bcc produce lipases, which are considered virulence factors.[1] The detection of lipase activity can, therefore, aid in the screening and identification of Bcc isolates.

Staphylococcus aureus

Staphylococcus aureus is a major human pathogen that produces a variety of extracellular enzymes, including lipases. These enzymes are considered important for the bacterium's ability to colonize and invade host tissues. Chromogenic substrates provide a method for the rapid detection of this lipolytic activity, aiding in the identification of S. aureus from clinical and other samples.

Quantitative Data on Performance

While specific quantitative data for 5-Bromo-4-chloro-3-indoxyl palmitate is not extensively available in the public domain, studies on analogous chromogenic media provide valuable insights into the potential performance of such assays.

Table 1: Performance of a Novel Chromogenic Agar for Burkholderia cepacia complex (Bcc) Detection

| Microorganism | Recovery on Chromogenic Agar (48h) | Recovery on BCSA (48h) |

| B. contaminans LMG 23361 | 100% | 100% |

| B. cenocepacia J2315 | 100% | 100% |

| B. cepacia ATCC 25416 | 96.7% | 97.5% |

| B. contaminans FFI6 | 100% | 100% |

| B. contaminans FFI10 | 88.3% | 100% |

| B. contaminans FFI15 | 92.5% | 90.0% |

| B. contaminans FFI28 | 90.3% | 93.8% |

| B. contaminans FFI29 | 100% | 98.3% |

| Data adapted from a study evaluating a novel chromogenic agar for Bcc detection. BCSA (Burkholderia cepacia Selective Agar) is a standard medium. |

Table 2: Performance of Chromogenic Media for Pseudomonas aeruginosa Detection from Respiratory Samples

| Culture Medium | Sensitivity (72h) | Positive Predictive Value (72h) |

| PACA (novel chromogenic) | 91% | 95% |

| CHROMagar™ Pseudomonas | 91% | 56% |

| CHROMID® P. aeruginosa | 85% | 86% |

| MacConkey Agar | 83% | - |

| Data from a study evaluating various chromogenic media for the detection of P. aeruginosa in clinical samples.[3] |

Table 3: Performance of a Chromogenic Medium for Staphylococcus aureus Detection in Clinical Specimens

| Parameter | CHROMagar Staph aureus | Conventional Media |

| Sensitivity | 98.5% | 91.8% |

| Specificity | 97% | - |

| Data from a study evaluating a chromogenic medium for the detection of S. aureus. |

Experimental Protocols

Protocol 1: Preparation of Chromogenic Agar Plates

This protocol describes the preparation of a solid growth medium incorporating 5-Bromo-4-chloro-3-indoxyl palmitate.

Materials:

-

Basal agar medium (e.g., Tryptic Soy Agar, Nutrient Agar)

-

5-Bromo-4-chloro-3-indoxyl palmitate (X-Pal)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Sterile Petri dishes

-

Autoclave

-

Water bath

Procedure:

-

Prepare the basal agar medium according to the manufacturer's instructions.

-

Autoclave the medium to sterilize and then cool to 45-50°C in a water bath.

-

Prepare a stock solution of X-Pal by dissolving it in a minimal amount of DMF or DMSO. A typical stock concentration is 20 mg/mL.[1]

-

Aseptically add the X-Pal stock solution to the molten agar to a final concentration of 20-40 µg/mL.[1] Mix thoroughly by gentle swirling.

-

Pour the chromogenic agar into sterile Petri dishes (approximately 20-25 mL per plate).

-

Allow the plates to solidify at room temperature.

-

Store the plates in the dark at 2-8°C until use.

Caption: Workflow for preparing chromogenic agar plates with X-Pal.

Protocol 2: Inoculation and Incubation

Procedure:

-

Label the prepared chromogenic agar plates with the sample information.

-

Inoculate the plates with the test sample using a standard streaking technique to obtain isolated colonies.

-

Incubate the plates under conditions appropriate for the target microorganism (e.g., 35-37°C for 24-48 hours for most bacteria).[1]

Protocol 3: Interpretation of Results

Positive Result: Colonies of microorganisms that produce lipase or esterase will appear as a distinct blue-green color due to the precipitation of the indigo dye. The intensity of the color may vary depending on the level of enzyme activity.[1]

Negative Result: Colonies of microorganisms that do not produce lipase or esterase will grow but will remain their natural color (e.g., white or cream) without any blue-green coloration.[1]

Conclusion

5-Bromo-4-chloro-3-indoxyl palmitate is a valuable chromogenic substrate for the presumptive identification of microorganisms based on their lipase and esterase activity. Its incorporation into culture media provides a simple, visual, and relatively rapid method for differentiating key microbial species. While strain-specific variations in enzyme expression may occur, this substrate offers a reliable preliminary screening tool for use in various research, diagnostic, and industrial quality control settings. Further optimization of media formulations and incubation conditions can enhance the specificity and sensitivity of assays utilizing this versatile chromogenic substrate.

References

X-pal as a Substrate for Esterase Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-4-chloro-3-indolyl palmitate (X-pal) as a chromogenic substrate for the detection and quantification of esterase and lipase activity. This document details the core principles of the enzymatic reaction, provides detailed experimental protocols for qualitative and quantitative assays, and presents relevant data to aid in experimental design and interpretation.

Introduction to X-pal

X-pal is a synthetic chromogenic substrate used to detect the enzymatic activity of esterases (EC 3.1.1.x) and lipases (EC 3.1.1.3). It is an indolyl derivative esterified with palmitic acid, a long-chain fatty acid. The presence of the palmitate moiety makes X-pal particularly useful for assaying enzymes with specificity towards longer-chain fatty acid esters. Upon enzymatic cleavage, X-pal releases an unstable indoxyl intermediate that undergoes rapid oxidative dimerization to form a water-insoluble, intensely blue precipitate. This distinct color change provides a clear visual indication of enzyme activity.

Chemical Properties of X-pal [1][2]

| Property | Value |

| Systematic Name | 5-Bromo-4-chloro-1H-indol-3-yl hexadecanoate |

| Common Name | 5-Bromo-4-chloro-3-indolyl palmitate; X-pal |

| CAS Number | 341972-98-3 |

| Molecular Formula | C₂₄H₃₅BrClNO₂ |

| Molecular Weight | 484.91 g/mol |

| Appearance | Off-white to light brownish powder |

| Solubility | Soluble in organic solvents like DMSO and DMF |

Principle of the Reaction

The detection of esterase activity using X-pal is a two-step enzymatic and chemical process.

-

Enzymatic Hydrolysis: An esterase or lipase catalyzes the hydrolysis of the ester bond in the X-pal molecule. This reaction releases palmitic acid and 5-bromo-4-chloro-indoxyl.[3]

-

Oxidative Dimerization: The 5-bromo-4-chloro-indoxyl intermediate is highly reactive and, in the presence of oxygen, spontaneously undergoes oxidative dimerization. This process forms 5,5'-dibromo-4,4'-dichloro-indigo, a water-insoluble blue precipitate.[3]

The intensity of the blue color produced is directly proportional to the amount of hydrolyzed X-pal, which in turn correlates with the level of enzymatic activity.

References

An In-Depth Technical Guide to 5-Bromo-4-chloro-3-indoxyl Palmitate: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-4-chloro-3-indoxyl palmitate, also known as X-Pal, is a specialized chromogenic substrate with significant applications in enzymatic assays. Its molecular formula is C₂₄H₃₅BrClNO₂.[1] This technical guide provides a comprehensive overview of the core properties of 5-Bromo-4-chloro-3-indoxyl palmitate, detailed experimental protocols for its use, and insights into the signaling pathways of its target enzymes, carboxylesterases and lipases. The information presented herein is intended to support researchers and professionals in drug development and various scientific fields in effectively utilizing this compound for the detection and quantification of key enzymatic activities.

Core Properties of 5-Bromo-4-chloro-3-indoxyl Palmitate

5-Bromo-4-chloro-3-indoxyl palmitate is a synthetic compound designed for the sensitive detection of carboxylesterase and lipase activity.[2][3] Upon enzymatic cleavage of the palmitate ester bond, it releases 5-bromo-4-chloro-indoxyl. This intermediate product, in the presence of oxygen, undergoes oxidative dimerization to form an insoluble, distinctly colored precipitate, which is typically blue or magenta.[2] This colorimetric change provides a direct and visually identifiable signal proportional to the enzymatic activity.

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C₂₄H₃₅BrClNO₂ | [1] |

| Molecular Weight | 484.90 g/mol | [1] |

| CAS Number | 341972-98-3 | [1] |

| Appearance | Off-white to light brownish powder | [2] |

| Storage Conditions | -20°C, protect from light | [3] |

| Purity | ≥98% | [1] |

Principle of Detection: A Two-Step Enzymatic Reaction

The utility of 5-Bromo-4-chloro-3-indoxyl palmitate as a chromogenic substrate is based on a two-step reaction mechanism. This process allows for the straightforward detection and, with appropriate calibration, quantification of carboxylesterase or lipase activity.

Step 1: Enzymatic Hydrolysis A carboxylesterase or lipase enzyme recognizes and cleaves the ester linkage in the 5-Bromo-4-chloro-3-indoxyl palmitate molecule. This hydrolytic reaction releases palmitic acid and the unstable intermediate, 5-bromo-4-chloro-indoxyl.

Step 2: Oxidative Dimerization The liberated 5-bromo-4-chloro-indoxyl is highly reactive and, in the presence of atmospheric oxygen, spontaneously oxidizes and dimerizes. This reaction forms a water-insoluble, colored precipitate (typically blue or magenta), providing a visual indicator of enzymatic activity.

Experimental Protocols

The following protocols are adapted from established methods for similar chromogenic substrates and can be optimized for specific experimental needs.

Qualitative Plate Assay for Microbial Screening

This method is suitable for identifying microorganisms with lipase or esterase activity on solid media.

Materials:

-

Nutrient agar medium

-

5-Bromo-4-chloro-3-indoxyl palmitate

-

N,N-dimethylformamide (DMF) or other suitable solvent

-

Sterile Petri dishes

-

Microbial cultures for screening

Procedure:

-

Prepare the nutrient agar medium as per the manufacturer's instructions and sterilize by autoclaving.

-

Cool the autoclaved medium to approximately 50-55°C in a water bath.

-

Prepare a stock solution of 5-Bromo-4-chloro-3-indoxyl palmitate in a suitable solvent like DMF.

-

Add the substrate stock solution to the molten agar to achieve a final concentration, typically between 50-100 µg/mL.

-

Mix the agar and substrate solution gently but thoroughly to ensure even distribution.

-

Pour the mixture into sterile Petri dishes and allow it to solidify.

-

Inoculate the plates with the microbial cultures to be tested.

-

Incubate the plates under conditions optimal for the growth of the microorganisms.

-

Observe the plates for the development of a colored precipitate in or around the microbial colonies, which indicates lipase or esterase activity.

Quantitative Spectrophotometric Assay for Enzyme Activity

This protocol provides a framework for the quantitative measurement of lipase or esterase activity in liquid samples, such as purified enzyme preparations or cell lysates.

Materials:

-

5-Bromo-4-chloro-3-indoxyl palmitate

-

Dimethyl sulfoxide (DMSO) or DMF

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH adjusted to the enzyme's optimum, typically 7.0-8.5)

-

Triton X-100 or other suitable detergent

-

Enzyme solution or cell lysate

-

96-well microplate

-

Microplate reader

Procedure:

-

Substrate Stock Solution (10 mM): Dissolve 4.85 mg of 5-Bromo-4-chloro-3-indoxyl palmitate (MW: 484.9 g/mol ) in 1 mL of DMSO or DMF. Store this stock solution at -20°C, protected from light.

-

Assay Buffer Preparation: Prepare the Tris-HCl buffer and add Triton X-100 to a final concentration of 0.1% (v/v) to aid in substrate solubility.

-

Reaction Mixture: In each well of a 96-well microplate, add 180 µL of the Assay Buffer. To this, add 10 µL of the 10 mM Substrate Stock Solution. Mix gently.

-

Initiate Reaction: Add 10 µL of the enzyme solution or sample to the wells containing the substrate and buffer. For a negative control, add 10 µL of the buffer used to dilute the enzyme.

-

Measurement: Immediately place the microplate in a reader pre-heated to the optimal temperature for the enzyme (e.g., 37°C). Measure the absorbance at a wavelength between 540 nm and 580 nm. Take kinetic readings every 1-2 minutes for 15-30 minutes.

Signaling Pathways of Target Enzymes

5-Bromo-4-chloro-3-indoxyl palmitate is a valuable tool for studying the activity of carboxylesterases and lipases, which are involved in various cellular signaling pathways.

Lipase-Mediated Lipolysis Signaling

Lipases, particularly hormone-sensitive lipase (HSL), are key regulators of lipolysis, the process of breaking down stored triglycerides. This process is tightly controlled by hormonal signals, primarily through the cAMP-dependent signaling pathway.[4]

Carboxylesterase-Related Signaling in Cellular Processes

Carboxylesterases (CES) are primarily known for their role in xenobiotic and endobiotic metabolism.[5] However, emerging evidence suggests their involvement in cellular signaling, particularly in the context of cancer cell proliferation. For instance, human carboxylesterase 1 (CES1) has been shown to exert an antiproliferative effect in liver cancer cells, potentially through the PKD1/PKCμ signaling pathway.[6]

Conclusion

5-Bromo-4-chloro-3-indoxyl palmitate is a robust and versatile tool for the detection and quantification of carboxylesterase and lipase activity. Its distinct colorimetric endpoint upon enzymatic cleavage facilitates a wide range of applications, from microbial screening to detailed kinetic studies of enzyme activity. Understanding the underlying principles of its detection mechanism and the signaling roles of its target enzymes is crucial for its effective application in research and development. The protocols and pathway diagrams provided in this guide serve as a foundational resource for scientists and professionals seeking to leverage this powerful chromogenic substrate in their work.

References

- 1. scbt.com [scbt.com]

- 2. 5-Bromo-4-chloro-3-indoxyl palmitate [gbiosciences.com]

- 3. usbio.net [usbio.net]

- 4. Signalling mechanisms regulating lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potential Regulatory Role of Human-Carboxylesterase-1 Glycosylation in Liver Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 5-Bromo-4-chloro-3-indoxyl Palmitate Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-chloro-3-indoxyl palmitate, also known as X-Pal, is a chromogenic substrate widely used in molecular biology and diagnostics to detect carboxylesterase activity.[1][2] Upon enzymatic cleavage of the palmitate group by carboxylesterase, the resulting indoxyl derivative dimerizes and oxidizes to form a water-insoluble blue precipitate.[2][3] This distinct color change provides a reliable method for the qualitative and quantitative assessment of enzyme activity. Proper preparation of the stock solution is critical for obtaining accurate and reproducible results. These application notes provide a detailed protocol for the preparation, storage, and handling of 5-Bromo-4-chloro-3-indoxyl palmitate stock solutions.

Chemical Properties and Solubility

A comprehensive understanding of the chemical properties of 5-Bromo-4-chloro-3-indoxyl palmitate is essential for its effective use.

| Property | Value | Reference |

| CAS Number | 341972-98-3 | [1] |

| Molecular Formula | C₂₄H₃₅BrClNO₂ | [1][2] |

| Molecular Weight | 484.90 g/mol | [1] |

| Appearance | White crystalline powder or off-white to light brownish powder | [2][4] |

| Melting Point | 53-57 °C | [5] |

| Solubility | Sparingly soluble in methanol and ethanol; moderately soluble in Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) | [4] |

| Purity | ≥98% | [1] |

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution of 5-Bromo-4-chloro-3-indoxyl palmitate, a common concentration for various applications.

Materials:

-

5-Bromo-4-chloro-3-indoxyl palmitate (MW: 484.9 g/mol )

-

Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), anhydrous

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated analytical balance

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

-

Pre-weighing Preparation: Before handling the compound, ensure that all necessary PPE is worn. Bring the vial of 5-Bromo-4-chloro-3-indoxyl palmitate to room temperature to prevent condensation.

-

Weighing: Carefully weigh out 4.85 mg of 5-Bromo-4-chloro-3-indoxyl palmitate using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

-

Solvent Addition: Add 1 mL of anhydrous DMSO or DMF to the microcentrifuge tube containing the powder.

-

Dissolution: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution if necessary.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.[5]

Safety and Handling Precautions

It is crucial to adhere to safety guidelines when working with 5-Bromo-4-chloro-3-indoxyl palmitate.

-

Personal Protective Equipment: Always wear a lab coat, chemical-resistant gloves, and safety glasses.

-

Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.

-

First Aid:

-

Inhalation: Move the individual to fresh air.

-

Skin Contact: Wash the affected area with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Ingestion: If swallowed, seek medical attention.[6]

-

-

Fire Safety: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher in case of a fire.[7]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.